molecular formula C18H21Cl2N3O2S B7682556 2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzenesulfonamide

2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzenesulfonamide

Cat. No. B7682556
M. Wt: 414.3 g/mol
InChI Key: VOJAVAWZNSAPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzenesulfonamide, also known as DCPB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a sulfonamide derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins in cells. Specifically, 2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzenesulfonamide has been shown to inhibit the activity of CK2 by binding to a specific site on the enzyme.
Biochemical and Physiological Effects
2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzenesulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). Additionally, 2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzenesulfonamide has been shown to have anti-inflammatory effects, making it a potentially useful tool for investigating inflammatory processes in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzenesulfonamide in lab experiments is its specificity for certain proteins and enzymes, which allows researchers to investigate the role of these molecules in various biological processes. However, one limitation of using 2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzenesulfonamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzenesulfonamide. For example, further studies could investigate the specific mechanisms by which 2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzenesulfonamide inhibits CK2 activity, as well as the potential for 2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzenesulfonamide to be used as a therapeutic agent for various diseases. Additionally, research could focus on developing new derivatives of 2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzenesulfonamide with improved specificity and reduced toxicity.

Synthesis Methods

The synthesis of 2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-ethylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as recrystallization or column chromatography.

Scientific Research Applications

2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzenesulfonamide has been used in a variety of scientific research applications, including as a tool for investigating the role of certain proteins and enzymes in biological processes. For example, 2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzenesulfonamide has been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival.

properties

IUPAC Name

2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N3O2S/c1-2-22-9-11-23(12-10-22)17-6-4-3-5-16(17)21-26(24,25)18-13-14(19)7-8-15(18)20/h3-8,13,21H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJAVAWZNSAPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=CC=C2NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzenesulfonamide

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